molecular formula C17H23NO5 B613693 Boc-D-tyr(all)-OH CAS No. 350820-56-3

Boc-D-tyr(all)-OH

Cat. No. B613693
M. Wt: 321,38 g/mole
InChI Key: YIRRNENSHUFZBH-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:26][OH:27].[CH3:2][O:3][C:4]([CH:5]([NH:6][C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][c:18]([O:21][CH2:22][CH:23]=[CH2:24])[cH:19][cH:20]1)=[O:25].[NH3:1]>>[NH2-:1].[O:3]=[C:4]([CH:5]([NH:6][C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][c:18]([O:21][CH2:22][CH:23]=[CH2:24])[cH:19][cH:20]1)[OH:25]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N

Outcomes

Product
Name
Type
product
Smiles
[NH2-]
Name
Type
product
Smiles
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:26][OH:27].[CH3:2][O:3][C:4]([CH:5]([NH:6][C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][c:18]([O:21][CH2:22][CH:23]=[CH2:24])[cH:19][cH:20]1)=[O:25].[NH3:1]>>[NH2-:1].[O:3]=[C:4]([CH:5]([NH:6][C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][c:18]([O:21][CH2:22][CH:23]=[CH2:24])[cH:19][cH:20]1)[OH:25]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N

Outcomes

Product
Name
Type
product
Smiles
[NH2-]
Name
Type
product
Smiles
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:26][OH:27].[CH3:2][O:3][C:4]([CH:5]([NH:6][C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][c:18]([O:21][CH2:22][CH:23]=[CH2:24])[cH:19][cH:20]1)=[O:25].[NH3:1]>>[NH2-:1].[O:3]=[C:4]([CH:5]([NH:6][C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][c:18]([O:21][CH2:22][CH:23]=[CH2:24])[cH:19][cH:20]1)[OH:25]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N

Outcomes

Product
Name
Type
product
Smiles
[NH2-]
Name
Type
product
Smiles
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:26][OH:27].[CH3:2][O:3][C:4]([CH:5]([NH:6][C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][c:18]([O:21][CH2:22][CH:23]=[CH2:24])[cH:19][cH:20]1)=[O:25].[NH3:1]>>[NH2-:1].[O:3]=[C:4]([CH:5]([NH:6][C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[CH2:14][c:15]1[cH:16][cH:17][c:18]([O:21][CH2:22][CH:23]=[CH2:24])[cH:19][cH:20]1)[OH:25]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N

Outcomes

Product
Name
Type
product
Smiles
[NH2-]
Name
Type
product
Smiles
C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.